



Application Notes and Protocols for Formononetin Administration in Murine Models

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Compound of Interest		
Compound Name:	Noformicin	
Cat. No.:	B086930	Get Quote

Disclaimer: The following information pertains to Formononetin. No substantial scientific literature was found for a compound named "**Noformicin**," and it is presumed to be a typographical error. Formononetin is a well-researched isoflavone with documented anti-cancer properties in preclinical mouse models.

These application notes provide a comprehensive overview of Formononetin's administration, dosage, and mechanisms of action in mice for cancer research. The protocols are intended for researchers, scientists, and drug development professionals.

Application Notes Overview of Formononetin's Anticancer Activity in Vivo

Formononetin, a natural isoflavone found in plants like red clover and Astragalus membranaceus, has demonstrated significant anti-tumorigenic properties in various mouse models of cancer.[1][2] In vivo studies, primarily utilizing xenograft models in immunocompromised mice, have shown that Formononetin can effectively inhibit tumor growth, reduce tumor weight and volume, and suppress metastasis.[1][3][4] Its therapeutic effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, cell cycle regulation, and angiogenesis.

Administration Routes

The two most common routes for administering Formononetin in mice are:



- Intraperitoneal (i.p.) Injection: This is a frequently used route that allows for rapid absorption and systemic distribution. Doses typically range from 10 to 60 mg/kg.
- Intragastric (i.g.) Gavage: This route simulates oral administration in humans. Doses for intragastric administration are generally higher, ranging from 15 to 100 mg/kg, to account for potential differences in bioavailability.

Dosing and Treatment Schedule

The effective dose and schedule of Formononetin can vary depending on the cancer type and mouse model. Treatment can be administered daily, every other day, or several times a week. The duration of treatment in published studies typically ranges from two to over four weeks.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and in vitro potency of Formononetin across various cancer types.

Table 1: In Vivo Administration and Efficacy of Formononetin in Murine Cancer Models



Cancer Type	Mouse Model	Administration Route & Dose	Treatment Schedule	Key Outcomes & Efficacy
Multiple Myeloma	Human xenograft in nude mice	i.p., 20 mg/kg and 40 mg/kg	3 times/week for 24 days	Inhibition of tumor volume: ~48% (20 mg/kg), ~84% (40 mg/kg). Inhibition of tumor weight: ~36% (20 mg/kg), ~73% (40 mg/kg).
Breast Cancer	MDA-MB-231-luc xenograft	i.p., 10 mg/kg and 20 mg/kg	Every 2 days	Markedly suppressed lung metastasis.
Breast Cancer	MCF-7 xenograft in nude mice	i.p., 60 mg/kg/day	Daily for 20 days	39.6% reduction in tumor weight.
Cervical Cancer	HeLa xenograft in nude mice	Not specified	Not specified	Suppressed xenograft tumor growth.
Colon Cancer	HCT-116 xenograft in nude mice	i.p., 20 mg/kg/day	Daily	Reduction in tumor volume and weight.
Osteosarcoma	U2OS xenograft	i.g., 25, 50, or 100 mg/kg	Daily for 14 days	Significantly suppressed tumor growth.
Hepatocellular Carcinoma	H22 xenograft in mice	Not specified	Not specified	Dose-dependent inhibition of tumor growth.
Endometriosis	Induced model in mice	i.p., 40 mg/kg/day and 80 mg/kg/day	Daily for 4 weeks	Significant reduction in endometriotic lesions.



Table 2: In Vitro Cytotoxicity of Formononetin (IC50 Values)

Cancer Cell Line	Cancer Type	IC50 (μM)
Various Cell Lines	Multiple Cancers	10 - 300 μΜ
PC3	Prostate Cancer	~1.9 µM (for a dithiocarbamate derivative)
HepG2	Hepatocellular Carcinoma	10.397 μg/mL

Note: IC50 values can vary significantly between cell lines and experimental conditions.

Experimental Protocols Protocol for In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of Formononetin. Specific parameters should be optimized for the chosen cell line and research question.

Materials:

- Cancer cell line of interest (e.g., HCT-116, MCF-7)
- Female athymic nude mice (4-6 weeks old)
- Formononetin powder
- Vehicle solution (e.g., 1% DMSO in sterile PBS or corn oil)
- Cell culture medium and supplements
- Sterile syringes and needles (e.g., 27G)
- Calipers for tumor measurement
- Animal scale



Methodology:

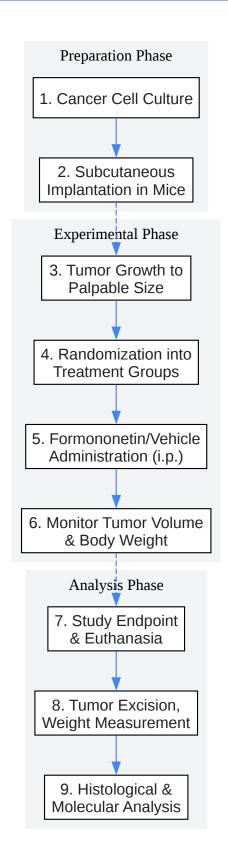
- Cell Culture and Implantation:
 - Culture cancer cells under standard conditions to ~80% confluency.
 - Harvest and resuspend cells in sterile, serum-free medium or PBS to the desired concentration (e.g., 2 x 10⁶ cells in 100 μL).
 - Subcutaneously inject the cell suspension into the right flank of each mouse.
 - Monitor mice for tumor development.
- Animal Grouping and Treatment Initiation:
 - Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Formononetin 20 mg/kg, Formononetin 40 mg/kg). A typical group size is 8-10 mice.
- Preparation of Formononetin Solution:
 - Prepare a stock solution of Formononetin in DMSO.
 - On each treatment day, dilute the stock solution with sterile PBS to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.
 The solution should be vortexed thoroughly.
- Drug Administration:
 - Weigh each mouse to calculate the precise injection volume.
 - Administer Formononetin or vehicle via intraperitoneal injection according to the predetermined schedule (e.g., daily).
- Monitoring and Data Collection:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.



- Record the body weight of each mouse at the same frequency to monitor for toxicity.
- Observe the general health and behavior of the animals daily.
- Study Endpoint and Sample Collection:
 - Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after the planned treatment duration.
 - Excise the tumors and record their final weight.
 - A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis
 (Western blot, PCR) and another portion fixed in formalin for histological examination (e.g., H&E staining, immunohistochemistry).

Visualizations Experimental Workflow



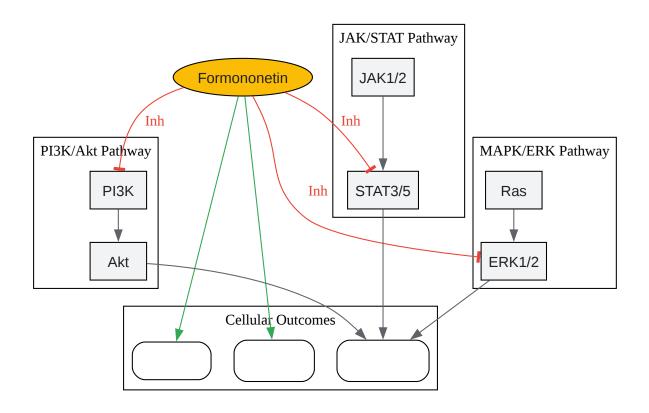


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Caption: Workflow for a typical in vivo xenograft study with Formononetin.



Key Signaling Pathways Modulated by Formononetin



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Caption: Formononetin inhibits key oncogenic signaling pathways.

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